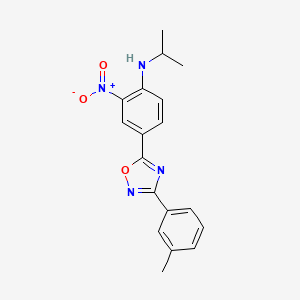
N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline, also known as INT-777, is a novel small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves the activation of FXR, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline acts as an agonist of FXR, binding to and activating the receptor, leading to the transcription of genes involved in glucose and lipid metabolism. This results in improved insulin sensitivity, decreased hepatic steatosis, and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has several biochemical and physiological effects on metabolic disorders. N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve glucose tolerance, decrease insulin resistance, and reduce hepatic steatosis in animal models of type 2 diabetes and NAFLD. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to decrease inflammation and improve liver function in animal models of NAFLD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline is its specificity for FXR, which allows for targeted activation of the receptor without affecting other nuclear receptors. Additionally, N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has shown promising results in animal models of metabolic disorders, making it a potential therapeutic option for these diseases. However, limitations for lab experiments include the need for further studies to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Orientations Futures
For N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline research include exploring its potential therapeutic applications in other metabolic disorders such as obesity and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline in humans. Furthermore, the development of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline analogs may provide additional therapeutic options for metabolic disorders.
Méthodes De Synthèse
The synthesis of N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline involves a multi-step process that includes the reaction of 3-(m-tolyl)-1,2,4-oxadiazol-5-amine with 4-chloro-2-nitroaniline in the presence of a base to form N-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-4-chloro-2-nitroaniline. This intermediate compound is then reduced with sodium dithionite in the presence of a catalyst to form N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline.
Applications De Recherche Scientifique
N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been primarily studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Studies have shown that N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline can activate the farnesoid X receptor (FXR), which plays a crucial role in regulating glucose and lipid metabolism in the liver and intestine. Activation of FXR by N-isopropyl-2-nitro-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation in animal models of metabolic disorders.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-11(2)19-15-8-7-14(10-16(15)22(23)24)18-20-17(21-25-18)13-6-4-5-12(3)9-13/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKDWKDOMIEGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

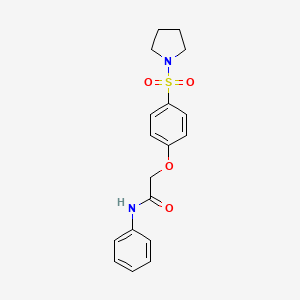
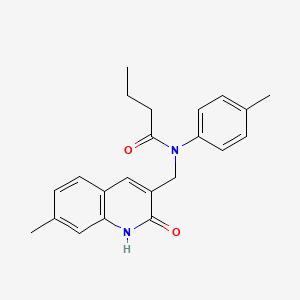
![N-((1-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)-1,2,3,6-tetrahydropyridin-4-yl)methyl)benzamide](/img/structure/B7685630.png)



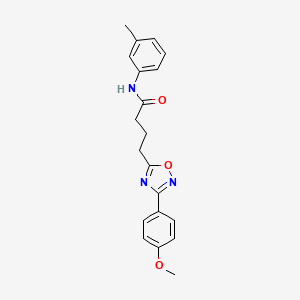
![N-[(4-chlorophenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7685673.png)



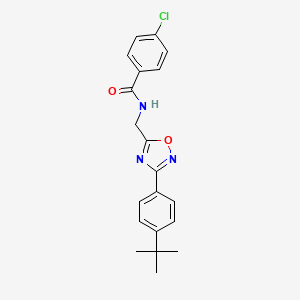

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)